

# Application Notes and Protocols: Synergistic Effects of CFI-400945 with Chemotherapy Agents

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## Compound of Interest

Compound Name: CFI-400936

Cat. No.: B606611

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## Introduction

CFI-400945 is a potent and selective oral inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[3][4] Inhibition of PLK4 by CFI-400945 disrupts mitotic progression, leading to mitotic defects, polyploidy, and ultimately, cancer cell death.[2][4] Preclinical studies have demonstrated that this disruption of cellular division can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents, creating a synergistic therapeutic effect.[5][6] These application notes provide a summary of the quantitative data from preclinical studies on the synergistic effects of CFI-400945 with various chemotherapy agents and detailed protocols for assessing these synergies.

## Data Presentation: Synergistic Effects of CFI-400945 in Combination Therapy

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the synergistic effects of CFI-400945 with different chemotherapy agents across various cancer types.

Table 1: In Vitro Synergistic Effects of CFI-400945 with Chemotherapy Agents

Cancer Type	Chemotherapy Agent	Cell Line(s)	Method of Synergy Analysis	Key Findings	Reference(s)
Diffuse Large B-cell Lymphoma (DLBCL)	Doxorubicin	LY8 (TP53 mutant)	Combination Index (CI)	Synergistic growth inhibition (CI < 1) and increased apoptosis compared to single agents.	[7]
Rhabdoid Tumors & Medulloblastoma	Doxorubicin, Etoposide	RT and MB cell lines	Not specified	CFI-400945 enhances the cytotoxic activity of genotoxic drugs.	[8]
Multiple Myeloma	Bortezomib	RPMI-8226, U266	Combination Index (CI)	Maximum synergy observed at 200 nM CFI-400945 and 4 nM bortezomib, leading to decreased cell viability and enhanced apoptosis.	
Anaplastic Thyroid Cancer	Sorafenib	C643, 8305c	Combination Index (CI)	Synergistic antitumor effect, with the highest CI at 5 nM	

				centrinone (another PLK4 inhibitor) and 4 µM sorafenib in C643 cells.
Uterine Leiomyosarc oma	AZD0156 (ATM inhibitor)	SK-UT-1, SKN, SK- LMS-1	Not specified	Drug synergism observed, particularly in cells with DNA repair defects.

Table 2: In Vivo Synergistic Effects of CFI-400945 with Chemotherapy Agents

Cancer Type	Chemotherapy Agent	Animal Model	Dosing Regimen	Key Findings	Reference(s)
Diffuse Large B-cell Lymphoma (DLBCL)	Doxorubicin	SCID/Beige mice with LY8 xenografts	CFI-400945: 7.5 mg/kg, p.o., daily for 21 days; Doxorubicin: 3.3 mg/kg, i.v., on day 1	Increased tumor suppression and growth delay compared to monotherapies. Reduced tumor cell proliferation (Ki-67) and increased DNA damage (γ-H2AX).	[7]
Uterine Leiomyosarcoma	AZD0156 (ATM inhibitor)	Balb/c nude mice with SK-UT-1 xenografts	CFI-400945: 5 mg/kg; AZD0156: 10 mg/kg	Combination treatment resulted in significantly reduced tumor volume compared to vehicle and single-agent treatments.	[9]
Pancreatic Cancer	N/A (Monotherapy)	Patient-derived xenografts (PDX) in SCID mice	52 mg/kg, single dose	Reduced tumor growth and increased survival in the majority of tested xenograft models.	

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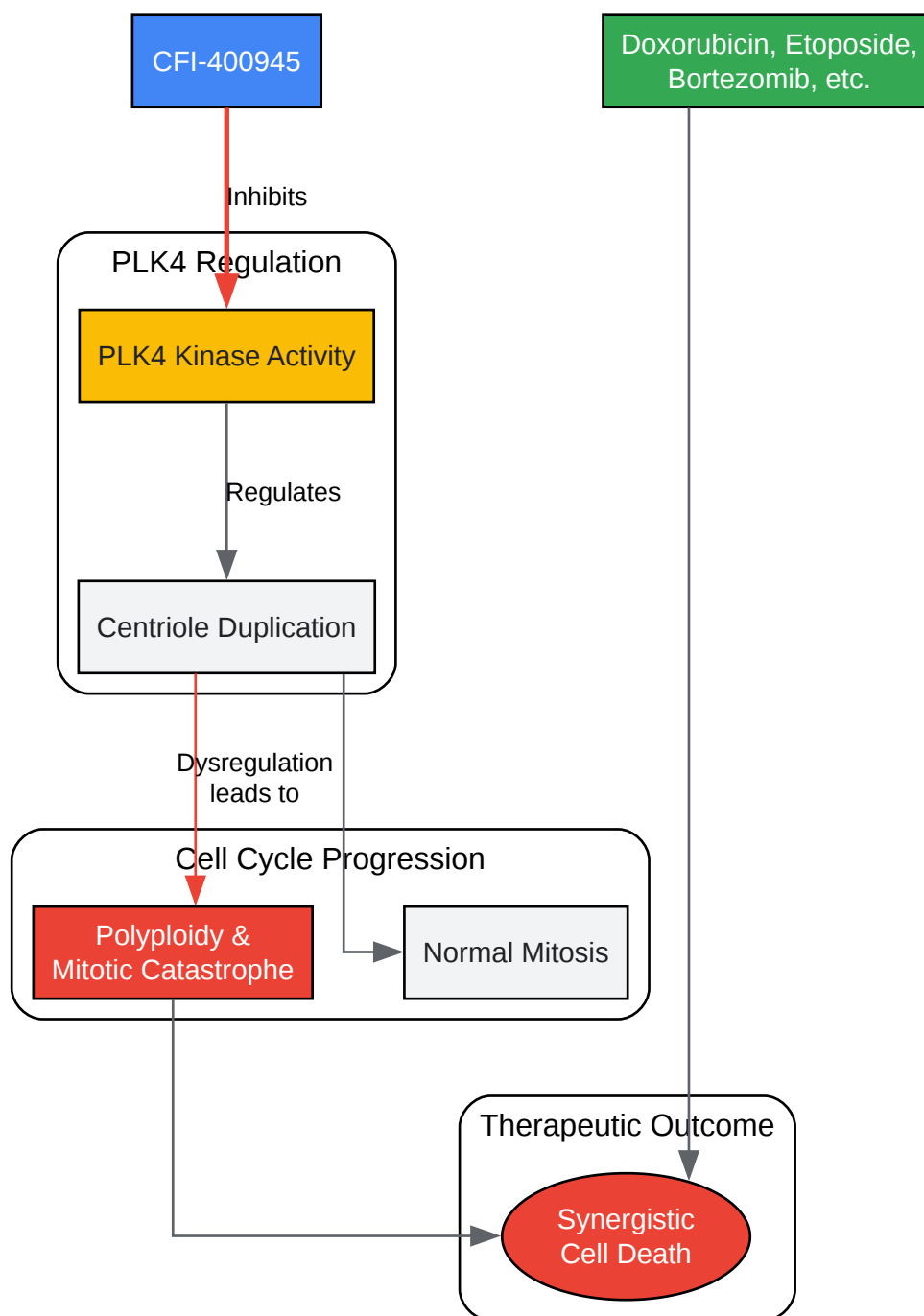
Acute Myeloid Leukemia (AML)	N/A (Monotherapy)	MV4-11 xenografts in female SCID mice	7.5 mg/kg, p.o., daily or 13.5 mg/kg, p.o., 2 days on/5 days off	100% tumor growth inhibition and 6/6 regressions in both dosing schedules.
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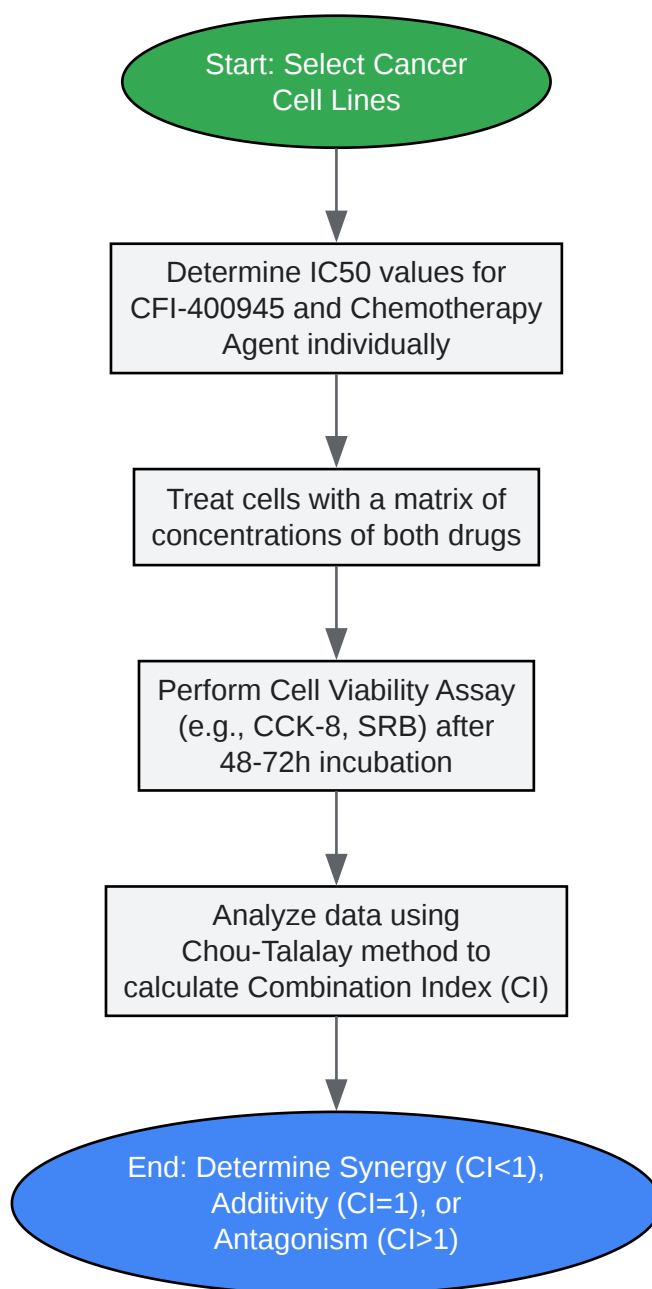
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## Signaling Pathways and Experimental Workflows

### Signaling Pathway of PLK4 Inhibition and Synergy with Chemotherapy

Inhibition of PLK4 by CFI-400945 disrupts the normal cell cycle by interfering with centriole duplication. This leads to the formation of abnormal mitotic spindles, resulting in mitotic catastrophe and the generation of polyploid cells. These genetically unstable cells are often more susceptible to DNA-damaging agents and other mitotic inhibitors, providing a mechanistic basis for the observed synergy.





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